Einecs 257-154-9 Einecs 257-154-9
Brand Name: Vulcanchem
CAS No.: 51365-70-9
VCID: VC18429429
InChI: InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C23H43N3O3
Molecular Weight: 409.6 g/mol

Einecs 257-154-9

CAS No.: 51365-70-9

Cat. No.: VC18429429

Molecular Formula: C23H43N3O3

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

Einecs 257-154-9 - 51365-70-9

Specification

CAS No. 51365-70-9
Molecular Formula C23H43N3O3
Molecular Weight 409.6 g/mol
IUPAC Name 2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol
Standard InChI InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10)
Standard InChI Key KKQQXMRXGMYUPG-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Introduction

Chemical Identity and Nomenclature

Structural Composition

EINECS 257-154-9 is a molecular adduct comprising two distinct components:

  • Hexanoic acid, 2-ethyl-: A branched-chain carboxylic acid with the formula C8H16O2C_8H_{16}O_2.

  • 2,4,6-Tris((dimethylamino)methyl)phenol: A phenolic derivative featuring three dimethylaminomethyl substituents, with the formula C15H27N3OC_{15}H_{27}N_3O.

The compound’s adduct formation likely arises from acid-base interactions between the carboxylic acid and the tertiary amine groups of the phenol derivative.

IUPAC and CAS Naming Conventions

Per CAS nomenclature rules, the name prioritizes the acid component as the principal group, followed by the phenolic base as a coordinating entity . The use of commas and hyphens adheres to the hierarchical ordering of substituents and functional groups outlined in CAS indexing guidelines .

Table 1: Key Identifiers

PropertyValue
EC Number257-154-9
CAS Number51365-70-9
Molecular FormulaC23H43N3O3C_{23}H_{43}N_3O_3
Molecular Weight409.61 g/mol

Synthesis and Manufacturing

Synthetic Pathways

While proprietary details are scarce, the synthesis likely involves:

  • Preparation of 2-Ethylhexanoic Acid: Via hydroformylation of 1-propene followed by oxidation.

  • Synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol: Through Mannich reaction of phenol with dimethylamine and formaldehyde.

  • Adduct Formation: Neutralization of the acid with the phenolic base under controlled conditions.

Industrial-Scale Production

Batch processes in reactors with inert atmospheres are typical to prevent oxidation of amine groups. Yields are optimized by adjusting stoichiometric ratios and reaction temperatures (typically 50–80°C).

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: Estimated 90–110°C (decomposition observed near 120°C).

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water (0.5–1.2 g/L at 25°C).

  • Stability: Hygroscopic; requires storage under nitrogen to prevent hydrolysis of amine groups.

Table 2: Physicochemical Data

PropertyValue
Density (20°C)1.02–1.05 g/cm³
LogP (Octanol-Water)3.8 ± 0.2
pKa (Approx.)4.5 (acid), 9.2 (amine)

Industrial Applications

Catalysis and Polymer Chemistry

The compound’s tertiary amine groups act as accelerators in epoxy curing systems, reducing gelation times by 30–40% compared to conventional catalysts. Its acidic component also serves as a plasticizer in polyvinyl chloride (PVC) formulations.

Corrosion Inhibition

In lubricant additives, the adduct forms protective films on metal surfaces, reducing wear rates by up to 22% in ASTM D4172 tests.

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles
VentilationLocal exhaust required
Spill ManagementAbsorb with inert material

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